1-(3-Bromopyridin-2-yl)ethanone (CAS 111043-09-5) is a bifunctional pyridine derivative featuring a ketone at the 2-position and a bromine atom at the 3-position. This specific arrangement of functional groups makes it a crucial precursor for constructing complex heterocyclic scaffolds, particularly in medicinal chemistry and materials science. Unlike simple acetylpyridines or other positional isomers, the 3-bromo substituent provides a reliable and strategically placed handle for carbon-carbon and carbon-heteroatom bond formation, while the acetyl group enables a variety of cyclization and condensation reactions.
Substituting 1-(3-Bromopyridin-2-yl)ethanone with its positional isomers, such as 5-bromo-2-acetylpyridine, or with the less reactive 3-chloro analog, will lead to fundamentally different synthetic outcomes. The specific 3-bromo, 2-acetyl regio-relationship is critical for directing the regioselectivity of subsequent reactions. For instance, in the synthesis of substituted imidazo[1,2-a]pyridines, the 3-bromo position is essential for introducing functionality at the 8-position of the final heterocyclic core. Using an alternative isomer like the 5-bromo version would yield a completely different regioisomer (6-substituted), which is not a viable substitute in a targeted synthesis pathway. This non-interchangeability makes the precise selection of CAS 111043-09-5 a critical procurement decision for achieving the desired molecular architecture.
In the synthesis of potent Phosphodiesterase 10 (PDE10) inhibitors, 1-(3-Bromopyridin-2-yl)ethanone is employed as a key starting material. The 3-bromo position serves as a critical handle for a Suzuki coupling reaction to install a desired aryl group *before* the formation of the imidazo[1,2-a]pyridine ring system. This strategy ensures that the functionalization occurs specifically at what will become the 8-position of the final scaffold. Using the common substitute 1-(5-bromopyridin-2-yl)ethanone would result in functionalization at the 6-position, yielding an entirely different and undesired molecular entity.
| Evidence Dimension | Regiochemical Outcome of Synthesis |
| Target Compound Data | Enables functionalization at the 8-position of the target imidazo[1,2-a]pyridine core. |
| Comparator Or Baseline | 1-(5-Bromopyridin-2-yl)ethanone: Leads to functionalization at the 6-position. |
| Quantified Difference | 100% difference in regiochemical outcome; produces a distinct constitutional isomer. |
| Conditions | Multi-step synthesis involving an initial Suzuki coupling followed by cyclization to form the heterocyclic core. |
For synthesizing specifically substituted bioactive molecules, this compound provides non-negotiable regiochemical control that its isomers cannot.
1-(3-Bromopyridin-2-yl)ethanone demonstrates excellent processability as a precursor for fused heterocyclic systems. In the synthesis of pyrazolo[1,5-a]pyridine derivatives, it reacts with dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enaminone intermediate in a 92% isolated yield. This high-yield conversion to a versatile intermediate is a key indicator of its suitability for scalable synthetic routes, minimizing waste and simplifying purification.
| Evidence Dimension | Isolated Yield (%) |
| Target Compound Data | 92% |
| Comparator Or Baseline | Typical literature yields for similar enaminone formations often range from 70-90%. |
| Quantified Difference | Positions this precursor at the high end of efficiency for this critical transformation. |
| Conditions | Reaction with DMF-DMA in dioxane at reflux for 4 hours. |
The high, reproducible yield in this key intermediate-forming step reduces process costs and improves overall throughput for complex synthesis campaigns.
This compound is a reliable substrate for palladium-catalyzed Sonogashira cross-coupling, a foundational C-C bond-forming reaction. In a synthesis of novel chalcone derivatives, the coupling of 1-(3-bromopyridin-2-yl)ethanone with phenylacetylene proceeded to an 85% yield. This robust performance contrasts with the expected lower reactivity of the corresponding chloro-analog, 1-(3-chloropyridin-2-yl)ethanone, which would typically require more forcing conditions, higher catalyst loading, or specialized ligands to achieve comparable yields, increasing process complexity and cost.
| Evidence Dimension | Reaction Yield (%) |
| Target Compound Data | 85% |
| Comparator Or Baseline | 1-(3-Chloropyridin-2-yl)ethanone: Expected to be significantly less reactive due to the stronger C-Cl bond vs. the C-Br bond. |
| Quantified Difference | The C-Br bond is more reactive in the rate-determining oxidative addition step of the catalytic cycle compared to the C-Cl bond. |
| Conditions | PdCl₂(PPh₃)₂, CuI, PPh₃, TEA, THF, reflux for 24h. |
Choosing this bromo-derivative over its chloro-analog provides a more reliable and efficient pathway for Sonogashira couplings, ensuring higher yields under standard conditions and simplifying process development.
This compound is the specific precursor required when the synthetic route demands functionalization at the 8-position of the imidazo[1,2-a]pyridine core, a privileged scaffold in drug discovery. Its use is indicated for developing analogs of PDE10 inhibitors and other CNS-targeting agents where substitution at this specific position is critical for bioactivity.
For projects requiring the construction of complex fused pyridine systems like pyrazolo[1,5-a]pyridines, this compound serves as an efficient starting point. Its ability to form key enaminone intermediates in high yield (92%) makes it a cost-effective and reliable choice for multi-step syntheses where maximizing material throughput is essential.
When a synthetic plan involves installing an alkyne substituent adjacent to the acetyl group on a pyridine ring, this compound is a superior choice to its chloro-analog. The demonstrated high yields (85%) in Sonogashira reactions ensure predictable and efficient C-C bond formation, streamlining the synthesis of complex organic materials and pharmaceutical intermediates.